Two efficient and scalable methods have been reported for synthesizing 3-(trifluoromethyl)cyclobutane-1-carboxylic acid []. Both strategies utilize readily available 4-oxocyclobutane precursors:
Another method utilizes 1,3-dibromoacetone dimethyl ketal as a starting material, transforming the acid moiety into the trifluoromethyl group using SF4 and HF. []
For example, the carboxylic acid functionality can be converted to a methanesulfonyl ester for radiolabeling with fluorine-18 ([18F]). This allows for the creation of PET tracers like syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), used for tumor detection. []
Furthermore, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid can serve as a starting material for synthesizing various cyclobutane-containing building blocks with diverse functional groups. []
One study investigated the mechanism of action of (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride, a related compound that acts as a potent inhibitor of human ornithine aminotransferase (hOAT). This compound inactivates hOAT through fluoride ion elimination followed by conjugate addition and hydrolysis, highlighting the potential reactivity of fluorine-containing substituents in biological systems. []
Drug Discovery: The compound serves as a crucial building block for developing novel pharmaceuticals. Its unique structure and the presence of the trifluoromethyl group offer opportunities to modulate physicochemical properties and optimize interactions with biological targets. [, , , , , ]
Positron Emission Tomography (PET) Tracers: The molecule can be radiolabeled with fluorine-18, creating PET tracers for imaging studies. This enables the visualization and study of biological processes in vivo. [, , , , , , , ]
Material Science: The compound's unique structure and properties make it potentially valuable in designing new materials with tailored characteristics. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2